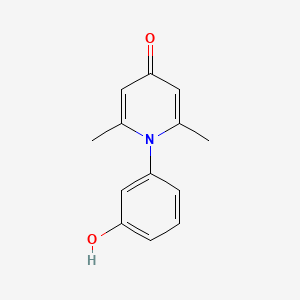

1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one" is a pyridinone derivative, which is a class of compounds known for their diverse biological activities and potential therapeutic applications. Pyridinones often exhibit antioxidant properties and can be synthesized through various chemical reactions, including low-temperature conversions and multicomponent reactions such as the Hantzsch synthesis . These compounds can also be structurally characterized using techniques like X-ray crystallography and spectroscopic methods .

Synthesis Analysis

The synthesis of pyridinone derivatives can involve multiple steps, including the construction of the pyridine ring and subsequent functionalization. For instance, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols involves a low-temperature aryl bromide-to-alcohol conversion . Other methods include the Baeyer-Villiger reaction for methoxy derivatives and complex strategies like intramolecular Friedel-Crafts reactions or Diels-Alder reactions for bicyclic pyridinols . Additionally, the Hantzsch ester synthesis is a notable method for preparing dihydropyridine derivatives, which can be promoted by microwave irradiation under solvent-free conditions .

Molecular Structure Analysis

The molecular structure of pyridinone derivatives can be elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . Density functional theory (DFT) calculations can also be employed to predict molecular geometry, electronic properties, and vibrational frequencies, which often show good agreement with experimental data . The crystal structure analysis may reveal the presence of hydrogen bonding and other intermolecular interactions that contribute to the stability of the compound .

Chemical Reactions Analysis

Pyridinone derivatives can participate in various chemical reactions, including Michael addition, which is a method for constructing carbon-carbon bonds . These compounds can also undergo reactions based on their functional groups, such as esterification or alkylation, to yield selectively substituted derivatives . The reactivity of these molecules can be influenced by the electron density in the ring, which can be modulated by different substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinone derivatives, such as basicity, stability to oxidation, and reactivity towards radicals, can be influenced by the substituents on the pyridine ring . For example, increasing electron density can approach physiological pH and enhance antioxidant properties . Spectroscopic methods, including NMR and IR spectroscopy, are essential for characterizing these compounds and confirming their structures . Computational studies can further provide insights into the electronic absorption spectra, frontier molecular orbitals, and nonlinear optical properties .

Scientific Research Applications

Synthesis and Applications in Drug Design

1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one, and its derivatives, have been explored for their potential in drug design. Research has shown that certain derivatives have significant analgesic activity, suggesting potential applications in pain management. For instance, the synthesis of bis(3,4-dihydroquinoxalin-2(1H)-one) and bis(3,4-dihydro-2H-1,4-benzoxazin-2-one) derivatives from a condensation reaction involving a compound structurally related to 1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one exhibited superior in vivo analgesic activity compared to metamizole sodium, a common painkiller (Kulakov et al., 2017).

Additionally, research into phosphorus-nitrogen compounds has revealed that derivatives of compounds structurally similar to 1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one can lead to the formation of partially substituted spiro-cyclic phosphazene derivatives. These compounds have been characterized and studied using various spectroscopic techniques, indicating their potential in various chemical applications (Dal & Süzen, 2007).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of 1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one and its analogs have been a subject of interest. New Schiff base ligands structurally related have been synthesized and their metal complexes characterized. These compounds have been studied for their potential in catalytic activities, DNA binding, and antibacterial activities (El‐Gammal et al., 2021). Another study focused on alkynolpyridines and their complexes, showcasing the importance of hydrogen bonding and phenyl embraces in crystal packing, which could be significant for understanding molecular interactions in related compounds (Holmes et al., 2002).

properties

IUPAC Name |

1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-6-13(16)7-10(2)14(9)11-4-3-5-12(15)8-11/h3-8,15H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYARIDJPUOKTAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1C2=CC(=CC=C2)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406090 |

Source

|

| Record name | 1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one | |

CAS RN |

823176-21-2 |

Source

|

| Record name | 1-(3-hydroxyphenyl)-2,6-dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1335435.png)